![molecular formula C13H16N2O6 B2553260 Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate CAS No. 893780-18-2](/img/structure/B2553260.png)

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

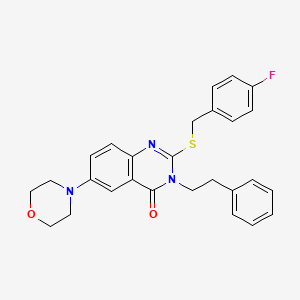

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another synthesis method reported is the alkylation of 4-nitrophenol followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator is detailed, highlighting the use of spectroscopic techniques for structure confirmation .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its molecular packing was analyzed using Hirshfeld surface analysis . Similarly, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS, with DFT calculations providing insights into molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse. For example, the Lossen rearrangement is a key step in the synthesis of hydroxamic acids and ureas . The base-labile carboxyl protecting group, 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe), is used in the synthesis of amino acid derivatives, demonstrating the importance of protecting groups in organic synthesis . The synthesis of ethyl 4-(4-nitrophenoxy) picolinate involves chloropicolinoyl chloride derivatives, showcasing the variety of reactions used to obtain biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational chemistry. For instance, the experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were analyzed using TD-DFT calculations . The bioactivity of compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is linked to their HOMO-LUMO energies and global reactivity descriptors, which were calculated using DFT methods . The thermal behavior of copolymers containing ethyl 2-cyano-3-phenyl-2-propenoates was studied using DSC and TGA, indicating the stability and decomposition patterns of these materials .

Applications De Recherche Scientifique

Photo-Irradiation Products

Research demonstrates the formation of 2-acetylamino-4-t-butyl-6-nitrophenols, related compounds to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, through photo-irradiation. These substances are synthesized from 1-alkoxy-4-t-butyl-2,6-dinitrobenzenes, providing a method for creating novel chemical structures (Obara, Onodera, & Hattori, 1982).

Chemical Synthesis and Crystal Structure

A study on the synthesis and crystal structure of a compound similar to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, revealed its potential as an analgesic and antidyslipidemic agent. This research provides insight into the compound's bioactivity and crystalline structure, enhancing understanding of its potential therapeutic applications (Navarrete-Vázquez et al., 2011).

Novel Copolymers

Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, was conducted. This study focused on the synthesis and characterization of these copolymers, exploring their thermal behavior and potential applications (Wojdyla et al., 2022).

Herbicidal Activities

A 2017 study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, compounds closely related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, to evaluate their herbicidal activities. This research underscores the agricultural applications of such compounds (Xu, Zhang, Wang, & Li, 2017).

Propriétés

IUPAC Name |

ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFBAXUKYYSTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)